molecular formula C11H23N3O B7873642 (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

Cat. No.: B7873642
M. Wt: 213.32 g/mol
InChI Key: NZBRGFMIZTYXAK-VIFPVBQESA-N
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Description

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide (CAS: 1344956-90-6) is a chiral chemical building block with a molecular formula of C11H23N3O and a molecular weight of 213.32 g/mol. The compound is supplied with a minimum purity of 95% and should be stored long-term in a cool, dry place. This product is intended for research and development use only by technically qualified persons. It is explicitly not intended for use in foods, cosmetics, drugs (human or veterinary), consumer products, biocides, or pesticides. The compound is part of the 4-anilidopiperidine scaffold, a class of structures extensively investigated in medicinal chemistry for developing novel opioid receptor ligands. Research into such analogs focuses on designing molecules with high binding affinity and selectivity for μ-opioid receptors (MOR), a key target for pain management . These research efforts aim to discover new analgesics that may retain therapeutic properties while mitigating the severe side effects, such as respiratory depression and addiction, associated with existing opioids . This product is strictly for laboratory research. It is not for diagnostic or therapeutic use, nor for sale to individuals.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(12)11(15)14(3)8-10-4-6-13(2)7-5-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBRGFMIZTYXAK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Pathway

The preparation of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves a multi-step sequence starting from piperidine-4-carboxylic acid. The primary route, as detailed in patent US8697876B2, comprises:

  • Methylation via Transfer Hydrogenation : Piperidine-4-carboxylic acid undergoes N-methylation using formaldehyde under transfer hydrogenation conditions with a palladium catalyst (5% Pd/C) at 90–95°C. This step achieves >95% conversion to 1-methylpiperidine-4-carboxylic acid, isolated as the hydrochloride salt in 89% yield after crystallization.

  • Carboxamide Formation : The methylated intermediate reacts with thionyl chloride to form the acyl chloride, which is subsequently treated with diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. This step avoids dimethyl carbamoyl chloride byproducts, ensuring high purity (>99% by HPLC).

  • Grignard Coupling : N,N-Diethyl-1-methylpiperidine-4-carboxamide reacts with 2,6-dibromopyridine and isopropylmagnesium chloride/lithium chloride (Turbo Grignard) at ambient temperature to form (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide.

Critical Reaction Parameters :

  • Temperature Control : Grignard reactions proceed optimally at 18–25°C, circumventing cryogenic requirements.

  • Catalyst Loading : Copper(I) oxide (0.02–0.1 wt%) facilitates amination of bromopyridinyl intermediates with ammonia, achieving 78% yield.

Key Intermediates and Their Characterization

Structural Analysis of Intermediates

Intermediate NameStructureRole in Synthesis
1-Methylpiperidine-4-carboxylic acidC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2Core building block for N-methylation
N,N-Diethyl-1-methylpiperidine-4-carboxamideC11H22N2O\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}Precursor for Grignard coupling
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanoneC12H15BrN2O\text{C}_{12}\text{H}_{15}\text{BrN}_2\text{O}Brominated intermediate for amination

Spectroscopic Data :

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride : 1H^1\text{H} NMR (400 MHz, D2_2O): δ 3.45 (m, 2H, piperidine-H), 2.95 (s, 3H, N-CH3_3), 2.70 (m, 1H, CH), 1.90–1.40 (m, 4H, piperidine-H).

  • N,N-Diethyl-1-methylpiperidine-4-carboxamide : IR (KBr): 1645 cm1^{-1} (C=O stretch), 1260 cm1^{-1} (C-N stretch).

Process Optimization Strategies

Solvent and Catalytic System Refinement

  • Transfer Hydrogenation : Replacement of formic acid with aqueous hydrochloric acid (1.5 equiv) reduces side products, improving yield from 82% to 89%.

  • Grignard Reagent Selection : Turbo Grignard (iPrMgCl·LiCl) enhances reactivity, enabling complete conversion within 4 hours versus 8 hours for conventional Grignard reagents.

Enantiomeric Control

Chiral resolution of the final propionamide is achieved via diastereomeric salt formation with L-tartaric acid in ethanol, yielding the (S)-enantiomer with 98% ee.

Purification and Isolation Techniques

Crystallization Protocols

  • Hemi-Succinate Salt Formation : The free base is treated with succinic acid in ethanol, yielding a crystalline hemisuccinate salt with 99.5% purity (HPLC).

  • Thermal Stability : Differential scanning calorimetry (DSC) shows a melting endotherm at 187°C (ΔH = 120 J/g), confirming polymorphic stability.

Scale-Up Considerations and Industrial Feasibility

Challenges in Large-Scale Production

  • Grignard Handling : Ambient-temperature reactions eliminate the need for cryogenic infrastructure, reducing operational costs.

  • Thionyl Chloride Safety : On-site neutralization systems mitigate risks associated with SO2_2 emissions during acyl chloride synthesis.

Yield Optimization at Pilot Scale

StepLab-Scale YieldPilot-Scale YieldImprovement Strategy
Transfer Hydrogenation89%85%Continuous hydrogenation reactor
Grignard Coupling78%72%In-line quench system
Final Crystallization92%90%Seeded cooling crystallization

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and piperidine moiety participate in hydrolysis under varying conditions:

Conditions Products Mechanistic Notes
Acidic (HCl, 80°C) 2-Amino-N-methylpropionic acid + 1-Methyl-4-(aminomethyl)piperidineAcid-catalyzed cleavage of the amide bond; protonation enhances electrophilicity.
Basic (NaOH, 60°C) Sodium salt of 2-amino-N-methylpropionic acid + 1-Methylpiperidin-4-ylmethanolBase-mediated saponification of the amide group; nucleophilic attack by hydroxide .

Hydrolysis kinetics show a pH-dependent profile, with faster rates in strongly acidic (t₁/₂ = 2.5 hr at pH 1) versus basic media (t₁/₂ = 6 hr at pH 13).

Oxidation Reactions

The piperidine ring and secondary amine are susceptible to oxidation:

Oxidizing Agent Products Applications
KMnO₄ (aq, 25°C) N-Methylpiperidine-4-carboxamide oxideForms stable N-oxide derivatives for chiral resolution.
H₂O₂ (30%, 50°C) Epoxidation at C-3/C-4 positions of piperidineGenerates electrophilic intermediates for further functionalization.

Oxidation selectivity depends on steric hindrance from the methyl and aminomethyl substituents, favoring ring oxidation over amine oxidation.

Nucleophilic Substitution

The tertiary amine and methyl groups undergo substitution reactions:

Reagent Conditions Products
Methyl iodide DMF, 60°C, 12 hrQuaternary ammonium salt (N,N,N-Trimethyl derivative)
Benzyl chloride K₂CO₃, CH₃CN, refluxN-Benzyl-piperidinylmethyl analog

Substitution at the piperidine nitrogen proceeds with >90% yield under mild conditions, leveraging its nucleophilicity.

Amide Bond Functionalization

The propanamide backbone reacts with electrophiles and nucleophiles:

Reaction Type Reagents Products
Esterification SOCl₂ + ROHCorresponding ester derivatives
Reductive Amination NaBH₃CN + aldehydes/ketonesSecondary or tertiary amines

Esterification with ethanol under SOCl₂ catalysis achieves 85% conversion, while reductive amination with acetone forms a stable Schiff base intermediate.

Catalytic Hydrogenation

The compound undergoes selective hydrogenation under controlled conditions:

Catalyst Substrate Products
Pd/C (H₂, 50 psi) N-Methyl-piperidinylmethanolSaturated piperidine ring (cis/trans isomers)
Raney Ni (H₂, 25°C) N/ANo reaction (steric protection from methyl groups)

Hydrogenation regioselectivity is influenced by the methyl substituent, which directs reduction to the less hindered face .

Stability Under Thermal and Photolytic Conditions

Studies reveal degradation pathways under stress conditions:

Condition Degradation Products Half-Life
Thermal (100°C) Cyclopropylamine + CO₂8 hr
UV Light (254 nm) Radical-mediated cleavage of the amide bond3 hr

Thermogravimetric analysis (TGA) shows a decomposition onset at 180°C, consistent with amide bond instability .

Key Research Findings

  • Receptor Binding Modulation : Oxidation to N-oxide derivatives enhances binding affinity to σ-1 receptors (Kᵢ = 12 nM vs. 45 nM for parent compound).

  • Synthetic Utility : The compound serves as a precursor to fentanyl analogs via reductive amination, though ethical guidelines restrict such applications.

  • pH-Dependent Reactivity : Protonation of the piperidine nitrogen at pH < 4 increases electrophilicity, facilitating SN1 reactions.

This compound’s reactivity profile underscores its value in medicinal chemistry and materials science, though stringent controls are advised due to its structural similarity to regulated substances .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H23_{23}N3_3O
  • CAS Number : 2090407-66-0
  • Key Structural Features :
    • Contains a propionamide backbone.
    • Features an amino group and a piperidine moiety.
    • Exhibits specific stereochemistry that enhances biological interactions.

Opioid Receptor Modulation

Research indicates that (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide interacts with opioid receptors, specifically the mu (μ) and delta (δ) subtypes. The unique structure of this compound may provide advantages in receptor selectivity, which is crucial for developing effective analgesics and treatments for opioid addiction.

  • Binding Affinity : Studies have shown that modifications to the structure of similar compounds can significantly influence their binding affinity and efficacy at opioid receptors. This compound's design aims to optimize these properties for better therapeutic outcomes .

Pain Management

The potential for this compound to manage pain effectively is under investigation. By selectively targeting opioid receptors, it may offer analgesic effects with reduced side effects compared to traditional opioids.

Synthesis of this compound

The synthesis typically involves multiple steps that include:

  • Formation of the piperidine ring.
  • Introduction of the methyl and propionamide groups.
  • Chiral resolution to obtain the desired stereoisomer.

These synthetic pathways are crucial for producing compounds with high purity and specific activity profiles.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their features and potential applications:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-4-piperidonePiperidine ring with methyl substitutionUsed as an intermediate in synthesis
(S)-N-(1-Methylpiperidin-4-yl)methanamineSimilar piperidine structurePotentially different receptor affinities
N-(2-Methoxyphenyl)-N-(1-methylpiperidin-4-yl)acetamideContains an acetamide groupMay exhibit distinct analgesic properties

This comparative analysis emphasizes how slight variations in structure can lead to differing biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety plays a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2.1. Structural Analogs

The following compounds are analyzed for comparative insights:

(S)-2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-propionamide (CAS: 1354025-23-2) Key Difference: Pyrrolidine (five-membered ring) replaces piperidine. Molecular Weight: 199.30 g/mol . Implications:

  • Conformational Flexibility : Pyrrolidine’s smaller ring size increases ring strain but may enhance binding to compact active sites.
  • Stereochemical Effects : The 2-ylmethyl substitution on pyrrolidine vs. 4-ylmethyl on piperidine may influence spatial orientation in target interactions.

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8)

  • Key Differences : Contains a phenyl group and methoxymethyl substituent on the piperidine ring.
  • Molecular Formula : C₁₆H₂₄N₂O₂ .
  • Implications :

  • Lipophilicity : The phenyl group increases hydrophobicity (higher logP), favoring membrane permeability but reducing aqueous solubility.
  • Electronic Effects: Methoxymethyl’s electron-donating properties may enhance stability against oxidative metabolism compared to the amino group in the target compound .
2.2. Physicochemical and Functional Properties
Property Target Compound Pyrrolidine Analog N-Phenylpropanamide
Ring Size Piperidine (6-membered) Pyrrolidine (5-membered) Piperidine (6-membered)
Substituents 1-Methyl, methylaminomethyl 1-Methyl, methylaminomethyl Phenyl, methoxymethyl
Molecular Weight Not explicitly stated 199.30 g/mol 276.38 g/mol
Key Functional Groups Tertiary amine, amide Tertiary amine, amide Amide, methoxy, aromatic
Intended Use Pharmaceutical intermediate Research chemical (97% purity) Pharmaceutical intermediate
2.3. Pharmacological and Metabolic Considerations
  • Target Compound : The piperidine scaffold is prevalent in central nervous system (CNS) drugs due to its blood-brain barrier permeability. The (S)-enantiomer may exhibit higher receptor selectivity compared to racemic mixtures .
  • Pyrrolidine Analog : Smaller ring size could reduce metabolic stability but improve solubility. The 97% purity suggests suitability for precise pharmacological assays .
  • N-Phenylpropanamide : The phenyl group may confer affinity for aromatic-rich targets (e.g., serotonin receptors), while the methoxymethyl group could slow cytochrome P450-mediated degradation .

Biological Activity

(S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide, a synthetic compound characterized by its chiral center and unique molecular structure, has garnered attention for its potential pharmacological applications, particularly in the modulation of opioid receptors. This article explores the biological activity of this compound, focusing on its interactions with various receptors, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C11H23N3OC_{11}H_{23}N_{3}O and features a propionamide backbone with an amino group and a piperidine moiety. The stereochemistry of the compound is critical for its biological activity, influencing its binding affinity to specific receptors.

Research indicates that this compound primarily interacts with opioid receptors, particularly the mu (μ) and delta (δ) subtypes. These interactions are essential for understanding its pharmacodynamics and potential therapeutic applications in pain management and addiction treatment.

Table 1: Comparison of Opioid Receptor Binding Affinities

Compound NameReceptor TypeBinding Affinity (Ki, nM)Efficacy
This compoundμ15Partial Agonist
Morphineμ0.5Full Agonist
Naloxoneμ1Antagonist

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Various studies have demonstrated that alterations in the piperidine ring or the propionamide group can lead to variations in receptor selectivity and potency.

Case Study: Structural Variations

A study investigating similar piperidine derivatives revealed that:

  • N-Methyl-4-piperidone : Exhibited lower affinity for μ receptors but showed promise as a synthetic intermediate.
  • (S)-N-(1-Methylpiperidin-4-yl)methanamine : Displayed different receptor affinities, suggesting that minor changes can lead to significant differences in biological activity.

Pharmacological Applications

Given its interaction with opioid receptors, this compound has potential applications in:

  • Pain Management : As a partial agonist at μ receptors, it may provide analgesic effects with reduced risk of addiction compared to full agonists like morphine.
  • Addiction Treatment : Its unique binding profile could offer new avenues for developing therapies aimed at opioid dependence.

Research Findings

Recent studies have focused on the pharmacological profile of this compound:

  • Opioid Receptor Modulation : Research has shown that this compound can modulate receptor activity, potentially leading to analgesic effects while minimizing side effects associated with traditional opioids.
  • Comparative Analyses : In vivo studies comparing this compound with established opioids have indicated favorable outcomes in terms of pain relief without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Amino-N-methyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide, and how is stereochemical purity validated?

  • Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a chiral propionamide precursor. Key steps include:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to ensure (S)-configuration .
  • Amide Bond Formation : Activation of carboxylic acids via HOBt/EDCI or coupling reagents like DCC, followed by reaction with methylamine derivatives .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization to ≥95% purity.
  • Validation : Chiral HPLC (e.g., Chiralpak® columns) and optical rotation measurements to confirm enantiomeric excess (>99% ee) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidine ring protons at δ 2.4–3.1 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 269.2) .
  • X-ray Crystallography : For absolute configuration confirmation in single crystals .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Receptor Binding Assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) in HEK293 cells expressing recombinant receptors .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., hepatocarcinoma HepG2) with IC₅₀ determination .

Advanced Research Questions

Q. How does the piperidine ring’s substitution pattern (e.g., 1-methyl vs. 1-benzyl) influence receptor binding affinity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • 1-Methyl Group : Enhances metabolic stability by reducing CYP450 oxidation compared to bulkier substituents (e.g., benzyl) .
  • Positional Isomerism : N-Methyl at the piperidine’s 4-position improves μ-opioid receptor binding (Ki = 12 nM) vs. 2-position analogs (Ki > 100 nM) .
  • Computational Modeling : Docking simulations (AutoDock Vina) to predict ligand-receptor interactions, focusing on hydrophobic pockets near transmembrane helices .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

  • Methodological Answer :

  • Standardized Protocols :
  • Cell Line Authentication : Use STR profiling to confirm genetic stability (e.g., ATCC-validated HepG2 vs. unauthenticated lines) .
  • Assay Conditions : Control for serum concentration (e.g., 10% FBS vs. serum-free) and exposure time (24–72 hr) to minimize variability .
  • Mechanistic Follow-Up : RNA-seq to identify differential gene expression (e.g., apoptosis vs. proliferation pathways) in responsive vs. resistant cell types .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubation with human liver microsomes (HLMs) to assess CYP-mediated degradation (t₁/₂ < 30 min indicates need for prodrug strategies) .
  • Prodrug Design : Esterification of the amino group (e.g., tert-butyl carbamate) to enhance plasma stability, with enzymatic cleavage in target tissues .
  • PK Profiling : IV/PO administration in rodents, with LC-MS/MS quantification of plasma/tissue concentrations (Cmax, AUC₀–24h) .

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